molecular formula C13H18O2 B7976395 3',5'-Dimethyl-4'-methoxybutyrophenone

3',5'-Dimethyl-4'-methoxybutyrophenone

Cat. No.: B7976395
M. Wt: 206.28 g/mol
InChI Key: OXHVDDYFIYEGRM-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-4’-methoxybutyrophenone is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-4’-methoxybutyrophenone typically involves the reaction of 4-methoxybenzaldehyde with 3,3-dimethylbutanone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-4’-methoxybutyrophenone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dimethyl-4’-methoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’,5’-Dimethyl-4’-methoxybutyrophenone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes

Comparison with Similar Compounds

    3,5-Dimethyl-4-methoxybenzoic acid: Shares similar structural features but differs in functional groups.

    4-Methoxy-3,5-dimethylphenylboronic acid: Another structurally related compound with different chemical properties.

Uniqueness: 3’,5’-Dimethyl-4’-methoxybutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-6-12(14)11-7-9(2)13(15-4)10(3)8-11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHVDDYFIYEGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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